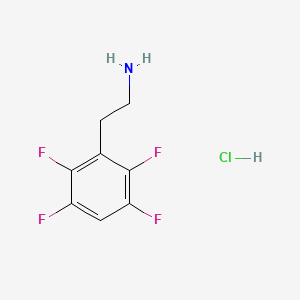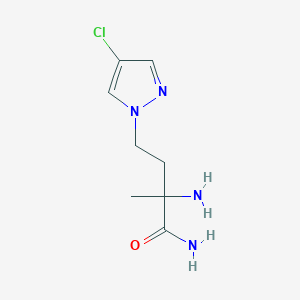![molecular formula C7H8N2O B15300062 2H,3H-furo[2,3-c]pyridin-5-amine](/img/structure/B15300062.png)
2H,3H-furo[2,3-c]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,3H-furo[2,3-c]pyridin-5-amine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a fused ring system combining a furan ring and a pyridine ring, which contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-furo[2,3-c]pyridin-5-amine typically involves multi-step processes. One common method starts with the preparation of a suitable precursor, such as a substituted pyridine derivative. This precursor undergoes cyclization reactions to form the fused ring system. For example, a Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications can be employed .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for scalability. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2H,3H-furo[2,3-c]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine or furan rings.
Aplicaciones Científicas De Investigación
2H,3H-furo[2,3-c]pyridin-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Some derivatives exhibit anticancer activity by targeting specific cellular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2H,3H-furo[2,3-c]pyridin-5-amine and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives have been shown to disrupt key cellular signaling pathways by binding to proteins such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . This disruption can lead to altered cell survival, proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2H,3H-furo[2,3-c]pyridin-7-amine: Another compound with a similar fused ring system but differing in the position of the amine group.
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system and have been extensively studied for their biomedical applications.
Uniqueness
2H,3H-furo[2,3-c]pyridin-5-amine is unique due to its specific ring fusion and functional group positioning, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
2,3-dihydrofuro[2,3-c]pyridin-5-amine |
InChI |
InChI=1S/C7H8N2O/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2,(H2,8,9) |
Clave InChI |
MVJTYJFCNFQDSJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CN=C(C=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid](/img/structure/B15299981.png)


![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B15299997.png)




![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)





